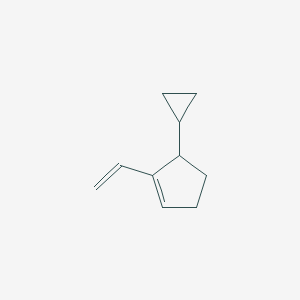
5-Cyclopropyl-1-ethenylcyclopent-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropyl-1-ethenylcyclopent-1-ene is a unique organic compound characterized by its cyclopropyl and ethenyl substituents attached to a cyclopentene ring. This compound falls under the category of cycloalkenes, which are cyclic hydrocarbons containing one or more double bonds within the ring structure. The presence of the cyclopropyl group introduces significant ring strain, making this compound an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1-ethenylcyclopent-1-ene typically involves the cyclopropanation of a suitable cyclopentene precursor. One common method is the reaction of cyclopentene with a carbene or carbenoid reagent, such as dichlorocarbene, generated in situ from chloroform and a strong base like potassium hydroxide . The ethenyl group can be introduced through a subsequent alkylation reaction using a suitable vinyl halide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalytic systems, such as transition metal catalysts, can enhance the selectivity and yield of the desired product. Optimization of reaction parameters, including temperature, pressure, and solvent choice, is crucial for maximizing production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopropyl-1-ethenylcyclopent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the double bond, converting the ethenyl group to an ethyl group.
Substitution: Halogenation reactions, such as bromination or chlorination, can introduce halogen atoms at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: N-bromosuccinimide (NBS) for bromination under radical conditions.
Major Products Formed
Oxidation: Formation of cyclopropyl ketones or carboxylic acids.
Reduction: Formation of 5-cyclopropyl-1-ethylcyclopentane.
Substitution: Formation of halogenated derivatives, such as 5-cyclopropyl-1-bromocyclopent-1-ene.
Aplicaciones Científicas De Investigación
5-Cyclopropyl-1-ethenylcyclopent-1-ene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropyl-1-ethenylcyclopent-1-ene involves its interaction with specific molecular targets and pathways. The cyclopropyl group introduces ring strain, making the compound more reactive towards nucleophiles and electrophiles. This reactivity can lead to the formation of covalent bonds with target molecules, modulating their biological activity. The ethenyl group can participate in conjugation and electron delocalization, influencing the compound’s overall reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane: A simple cycloalkane with significant ring strain and reactivity.
Cyclopentene: A cycloalkene with a single double bond, serving as a precursor for various derivatives.
Vinylcyclopropane: A compound with both cyclopropyl and vinyl groups, similar to 5-Cyclopropyl-1-ethenylcyclopent-1-ene.
Uniqueness
This compound is unique due to the combination of cyclopropyl and ethenyl groups attached to a cyclopentene ring. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
89970-13-8 |
|---|---|
Fórmula molecular |
C10H14 |
Peso molecular |
134.22 g/mol |
Nombre IUPAC |
5-cyclopropyl-1-ethenylcyclopentene |
InChI |
InChI=1S/C10H14/c1-2-8-4-3-5-10(8)9-6-7-9/h2,4,9-10H,1,3,5-7H2 |
Clave InChI |
NBOCUEBKIZVRQA-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CCCC1C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 4-chloro-2-[[(3-nitrophenyl)imino]methyl]-](/img/structure/B14376003.png)
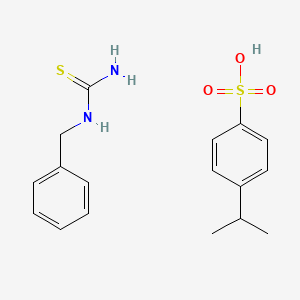
methanone](/img/structure/B14376026.png)
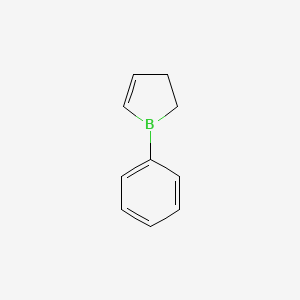
![N-tert-Butyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14376033.png)

![[(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane)](/img/structure/B14376046.png)
![1-Fluorobicyclo[3.2.2]non-6-ene](/img/structure/B14376054.png)


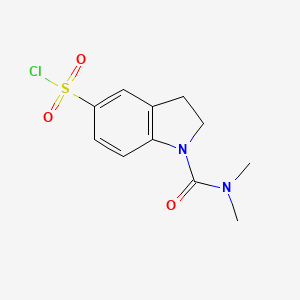
![2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride](/img/structure/B14376084.png)
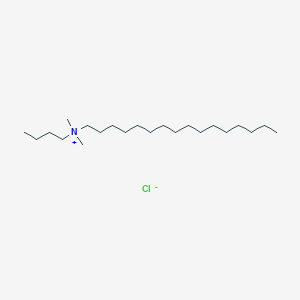
![5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol](/img/structure/B14376098.png)
